![molecular formula C14H13N3O2 B13054545 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL](/img/structure/B13054545.png)
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL
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Overview
Description
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by a pyrazolo[3,4-B]pyridine core, which is a fused bicyclic system, and a methoxybenzyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL typically involves multi-step organic reactions One common method includes the condensation of 4-methoxybenzylamine with a suitable pyrazole precursor under acidic conditions, followed by cyclization to form the pyrazolo[3,4-B]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy group.
Major Products Formed
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL may exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
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Neuroprotective Effects :
- Research has suggested that this compound may possess neuroprotective qualities. Pyrazolo derivatives are being studied for their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and protecting neuronal cells from oxidative stress.
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Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Preliminary studies have shown that pyrazolo compounds can inhibit the growth of certain bacteria and fungi, making them candidates for developing new antimicrobial agents.
Cosmetic Formulations
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Skin Care Products :
- The incorporation of this compound into cosmetic formulations has been explored due to its potential antioxidant properties. Antioxidants are crucial in skin care products for protecting against oxidative stress and promoting skin health.
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Stability and Efficacy Studies :
- Cosmetic formulations containing this compound have undergone stability testing to ensure safety and efficacy over time. Studies indicate that the compound maintains its properties under various conditions, making it suitable for long-term use in skin care products.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results demonstrated a significant reduction in tumor growth in vitro and in vivo models, indicating its potential as a therapeutic agent against specific cancer types.
Case Study 2: Neuroprotection
In a study focusing on neurodegenerative diseases, researchers tested the neuroprotective effects of similar compounds on neuronal cell lines subjected to oxidative stress. The findings revealed that these compounds significantly reduced cell death and inflammation markers, suggesting their therapeutic potential in neuroprotection.
Data Table: Summary of Applications
Application Area | Specific Use | Key Findings |
---|---|---|
Medicinal Chemistry | Anticancer Activity | Inhibition of cancer cell proliferation |
Neuroprotective Effects | Reduction of oxidative stress-induced cell death | |
Antimicrobial Properties | Inhibition of bacterial and fungal growth | |
Cosmetic Formulations | Skin Care Products | Antioxidant properties for skin protection |
Stability Testing | Maintains efficacy over time |
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis. The compound may also interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL include other pyrazolo[3,4-B]pyridine derivatives, such as:
Pyrazolo[3,4-B]pyridin-6-one: Known for its anticancer properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
N-Pyridinyl-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide: Shows potential as a VEGFR2 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxybenzyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
2-(4-Methoxybenzyl)-2H-pyrazolo[3,4-B]pyridin-6-OL is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuroprotection. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves a series of chemical reactions including Suzuki-Miyaura cross-coupling methods. These methods allow for the selective arylation of the pyrazolo[3,4-b]pyridine core, yielding high purity and yield of the target compound. For instance, one study reported the efficient synthesis using palladium-catalyzed reactions with various arylboronic acids under optimized conditions, achieving yields up to 68% .
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various human cancer cell lines. In vitro studies have demonstrated its effectiveness against:
- K562 (chronic myeloid leukemia)
- MV4-11 (biphenotypic B myelomonocytic leukemia)
- MCF-7 (human breast cancer)
The compound's mechanism involves inducing apoptosis through the activation of caspase pathways and inhibiting key proteins involved in cell proliferation such as proliferating cell nuclear antigen (PCNA) and poly(ADP-ribose) polymerase (PARP) .
Neuroprotective Effects
Additionally, this compound has been identified as a neuroprotective agent. It has shown potential in mitigating neurodegeneration induced by neurotoxins like MPP+ (1-methyl-4-phenylpyridinium), which is relevant for conditions such as Parkinson's disease. The compound appears to exert its protective effects by modulating pathways associated with oxidative stress and inflammation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases : The compound has been noted to inhibit several kinases involved in cancer progression.
- Modulation of Receptors : It acts as a positive allosteric modulator for metabotropic glutamate receptor 5 (mGluR5), which is implicated in neuroprotection.
- Induction of Apoptosis : By activating apoptotic pathways, it leads to increased cell death in cancer cells.
Case Studies
A notable study evaluated the antiproliferative effects of several derivatives of pyrazolo[3,4-b]pyridine on K562 cells. The results indicated that compounds with bulky substituents at specific positions significantly reduced cell viability compared to their unsubstituted counterparts. This highlights the importance of structural modifications on biological efficacy .
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
This compound | K562 | 10 | Apoptosis induction |
5-Bromo derivative | MV4-11 | 15 | Kinase inhibition |
Unsubstituted analog | MCF-7 | 25 | PCNA suppression |
Properties
Molecular Formula |
C14H13N3O2 |
---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-12-5-2-10(3-6-12)8-17-9-11-4-7-13(18)15-14(11)16-17/h2-7,9H,8H2,1H3,(H,15,16,18) |
InChI Key |
TYXHSTIPUHVIEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C=CC(=O)NC3=N2 |
Origin of Product |
United States |
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